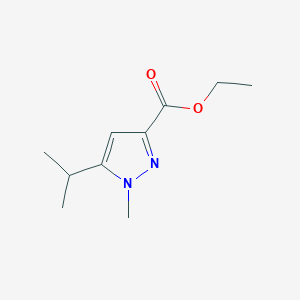
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 50920-48-4 . It has a molecular weight of 196.25 . The IUPAC name for this compound is ethyl 1-isopropyl-5-methyl-1H-pyrazole-3-carboxylate .
Synthesis Analysis
The synthesis of pyrazoles, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2O2/c1-5-14-10(13)9-6-8(4)12(11-9)7(2)3/h6-7H,5H2,1-4H3 . Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in Coordination Polymers and Chiral Networks
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate has been used in synthesizing semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, further leading to the formation of chiral coordination polymers with Zn(II) and Cd(II) ions. These polymers show diverse structural formations and possess interesting thermal and luminescence properties (Cheng et al., 2017).
In Synthesis of Heterocyclic Compounds
The compound is pivotal in the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones, a class of heterocyclic compounds. It undergoes cyclocondensation with 1,3-dicarbonyl compounds, forming intermediates that are crucial in the synthetic pathways of these heterocycles (Lebedˈ et al., 2012).
Role in Crystal Structure Analysis
Research has described the detailed synthesis, characterization, and crystal structural analysis of derivatives of this compound, indicating its significance in the study of molecular geometry and electronic structures of molecules (Viveka et al., 2016).
Utilization in Pd-Catalysed Cross-Coupling Reactions
This compound and its derivatives have been used as precursors in Pd-catalysed cross-coupling reactions, yielding a range of condensed pyrazoles, highlighting its role in complex organic synthesis (Arbačiauskienė et al., 2011).
Contribution in Corrosion Inhibition
Various derivatives of this compound have been synthesized and assessed for their corrosion inhibition properties, offering potential applications in industrial processes (Dohare et al., 2017).
In Fungicidal and Growth Regulation Activities
Derivatives of the compound have shown potential fungicidal and plant growth regulation activities, indicating its possible application in agricultural chemistry (Minga, 2005).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
It is known that the positioning of the hydrogen atom between the two ring nitrogen atoms in pyrazole compounds can lead to changes in structure and properties .
Biochemical Pathways
It is known that pyrazole derivatives can have diverse biological activities
Action Environment
It is known that the compound is a liquid at ambient temperature , which may influence its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a modulator of cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to altered biological activity. Additionally, long-term exposure to the compound can result in changes in cellular function, which are important considerations for its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For example, the compound may inhibit key enzymes in metabolic pathways, leading to altered levels of specific metabolites. These interactions are important for understanding the compound’s role in metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. These interactions can influence the compound’s activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
ethyl 1-methyl-5-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)8-6-9(7(2)3)12(4)11-8/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHFVMVZAUGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653283 | |
| Record name | Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170483-34-7 | |
| Record name | Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


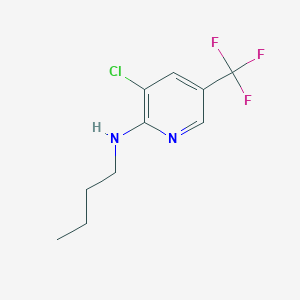
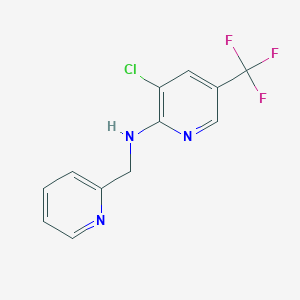
![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)
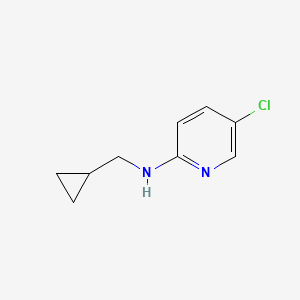

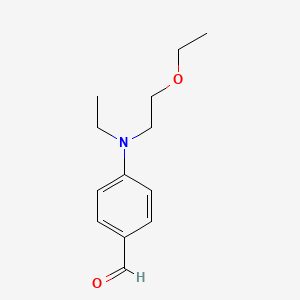
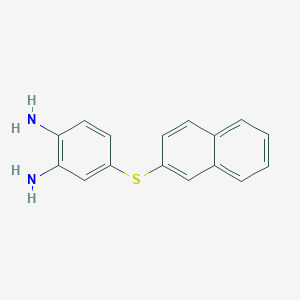

![4-[(4-Chloro-2-methylphenyl)amino]benzonitrile](/img/structure/B1415075.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)
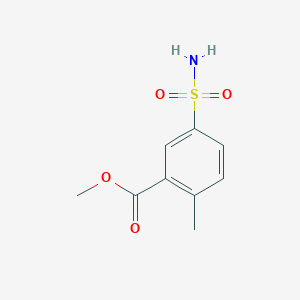
![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)


